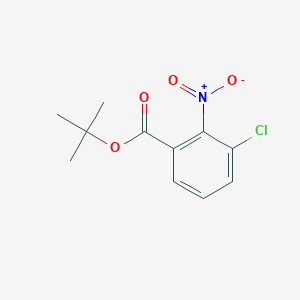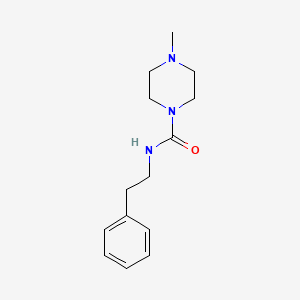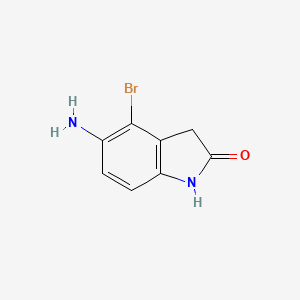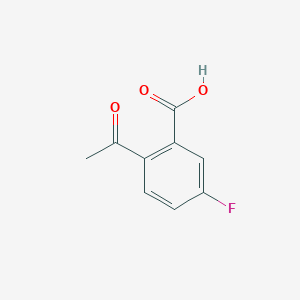![molecular formula C11H11BrF3NO2 B6599770 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 1770260-72-4](/img/structure/B6599770.png)
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide (2-BMTFP) is an organic compound belonging to the family of carboxylic acid amides. It is a colorless solid at room temperature and is used in various scientific research applications. It is synthesized through a reaction between 2-bromo-2-methylpropanamide and 4-(trifluoromethoxy)benzoyl chloride. This compound is of interest in the pharmaceutical and biochemical research fields due to its unique properties.
Applications De Recherche Scientifique
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide is used in various scientific research applications. It is used as a substrate for the enzyme acetylcholinesterase (AChE) in biochemical studies. It is also used as a substrate for the enzyme carboxylesterase (CE) in pharmacological studies. It is also used in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide acts as an inhibitor of AChE and CE. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can be used to study the effects of different drugs on the enzyme activity.
Biochemical and Physiological Effects
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of AChE, leading to increased levels of acetylcholine in the brain. This can lead to increased alertness and improved memory and cognitive function. Additionally, it has been shown to inhibit the activity of CE, leading to increased levels of esterase activity in the body. This can lead to increased levels of fatty acids and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound and can be stored for long periods of time. However, it is a relatively new compound and has not been extensively studied. Therefore, there are still many unknowns about its biochemical and physiological effects.
Orientations Futures
The potential applications of 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide are still being explored. The compound could be used in the development of new pharmaceuticals that act on AChE and CE. Additionally, it could be used in the development of new drugs that act on other enzymes. Further research could also be conducted to better understand the biochemical and physiological effects of 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide. Finally, 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide could be used in the development of diagnostic tests for various diseases.
Méthodes De Synthèse
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide is synthesized through a reaction between 2-bromo-2-methylpropanamide and 4-(trifluoromethoxy)benzoyl chloride. This reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out at a temperature of 60-90 °C, and the reaction is complete after 1-2 hours. The product is then isolated by filtration and crystallization.
Propriétés
IUPAC Name |
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(17)16-7-3-5-8(6-4-7)18-11(13,14)15/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDWXLSFVDVKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)



![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)



![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)
